COD-Ir-Cl(imes)
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Overview
Description
The compound COD-Ir-Cl(imes) [Ir(COD)(IMes)Cl] , is an organometallic complex where COD stands for cyclooctadiene and IMes stands for 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene. This compound is widely used as a catalyst in various chemical reactions, particularly in the field of nuclear magnetic resonance (NMR) hyperpolarization techniques such as Signal Amplification by Reversible Exchange (SABRE) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of COD-Ir-Cl(imes) involves the reaction of iridium trichloride with cyclooctadiene and IMes in the presence of a base. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting product is purified through recrystallization or chromatography .
Industrial Production Methods: While the industrial production methods for COD-Ir-Cl(imes) are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This includes the use of larger reactors, automated systems for reagent addition, and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: COD-Ir-Cl(imes) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different iridium species.
Reduction: It can be reduced to form lower oxidation state iridium complexes.
Substitution: Ligands in the complex can be substituted with other ligands, such as pyridine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands like pyridine or phosphines are used under mild conditions.
Major Products:
Oxidation: Formation of higher oxidation state iridium complexes.
Reduction: Formation of lower oxidation state iridium complexes.
Substitution: Formation of new iridium complexes with substituted ligands.
Scientific Research Applications
COD-Ir-Cl(imes) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of COD-Ir-Cl(imes) involves the reversible binding of substrates to the iridium center. This binding facilitates the transfer of spin polarization from parahydrogen to the substrate, enhancing NMR signals. The molecular targets include hydrogen and various organic substrates, and the pathways involve the formation and dissociation of reversible complexes .
Comparison with Similar Compounds
[Ir(COD)(IMes)Cl]: Similar in structure and function, used in SABRE techniques.
[Rh(COD)(IMes)Cl]: A rhodium analog with similar catalytic properties.
[Ir(COD)(IMes)(PPh3)]PF6: Contains a triphenylphosphine ligand, used in hydrogen isotope exchange reactions.
Uniqueness: COD-Ir-Cl(imes) is unique due to its high efficiency in SABRE techniques, its ability to form reversible complexes, and its compatibility with various substrates and solvents. This makes it a versatile and valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2.C8H12.2CH3.ClH.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-4-6-8-7-5-3-1;;;;/h7-13H,1-6H3;1-2,7-8H,3-6H2;2*1H3;1H;/q-1;;2*-1;;/p-1/b;2-1-,8-7-;;;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQVIYGJCPMULZ-NSNKXZTFSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.[Cl-].[Ir] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2C=CN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43ClIrN2-4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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